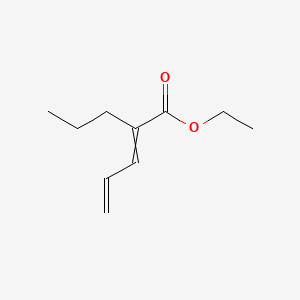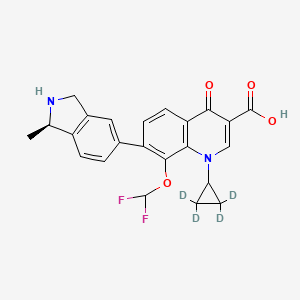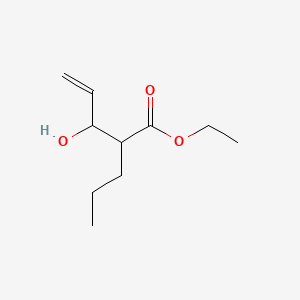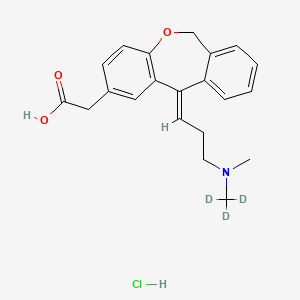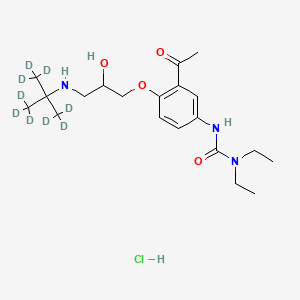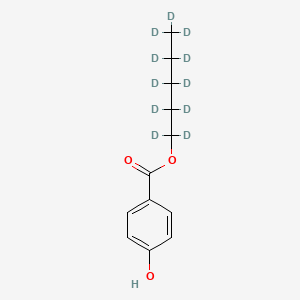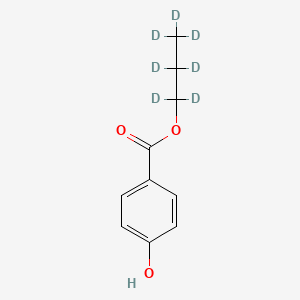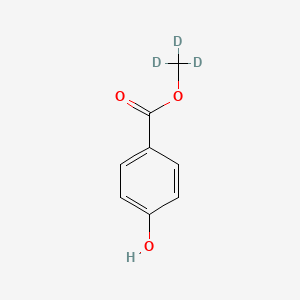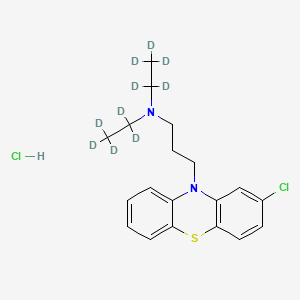
4-(Trifluoromethoxy)aniline-15N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Trifluoromethoxy)aniline-15N is a compound with the molecular formula C7H6F3NO. It is a derivative of aniline where the hydrogen atom in the amino group is replaced by a nitrogen-15 isotope, and a trifluoromethoxy group is attached to the benzene ring. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the desulfurization-fluorination process, where a precursor compound undergoes a reaction with a fluorinating agent such as XtalFluor-E in the presence of trichloroisocyanuric acid or N-fluorobenzenesulfonimide . The reaction is carried out under controlled conditions to ensure the selective introduction of the trifluoromethoxy group.
Industrial Production Methods
Industrial production of 4-(Trifluoromethoxy)aniline-15N involves scaling up the laboratory synthesis methods. The process requires precise control of reaction conditions, including temperature, pressure, and the use of high-purity reagents. The production is typically carried out in specialized facilities equipped to handle fluorinating agents and isotopically labeled compounds .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethoxy)aniline-15N undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas in the presence of a palladium catalyst for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted aniline derivatives. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
4-(Trifluoromethoxy)aniline-15N is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of labeled pharmaceuticals for tracing metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethoxy)aniline-15N involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitrogen-15 isotope labeling enables researchers to trace the compound’s metabolic pathways using nuclear magnetic resonance (NMR) spectroscopy .
Properties
CAS No. |
1246815-55-3 |
|---|---|
Molecular Formula |
C7H6F3NO |
Molecular Weight |
178.119 |
IUPAC Name |
4-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C7H6F3NO/c8-7(9,10)12-6-3-1-5(11)2-4-6/h1-4H,11H2/i11+1 |
InChI Key |
XUJFOSLZQITUOI-KHWBWMQUSA-N |
SMILES |
C1=CC(=CC=C1N)OC(F)(F)F |
Synonyms |
4-(Trifluoromethoxy)benzenamine-15N; (4-(Trifluoromethoxy)phenyl)amine-15N; p-Trifluoromethoxyphenylamine-15N; α,α,α-Trifluoro-p-anisidine-15N, |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(+/-)-4-Chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]methanol-d4](/img/structure/B565408.png)
